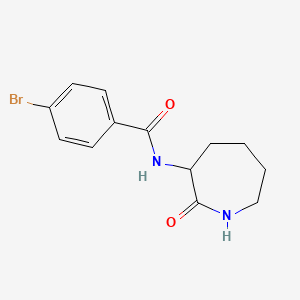

4-Bromo-N-(2-oxo-3-azepanyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Synthetic Organic Chemistry

Benzamide derivatives are a cornerstone in synthetic organic chemistry and are recognized for their wide-ranging applications, particularly in the pharmaceutical industry. nanobioletters.com The benzamide moiety, an amide of benzoic acid, serves as a versatile scaffold in drug design. Its prevalence is highlighted by the fact that approximately 25% of top-selling pharmaceuticals contain an amide group. nanobioletters.com The synthesis of benzamide derivatives is often straightforward, typically involving the reaction of a benzoic acid derivative with an amine. researchgate.net These compounds are known to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. nanobioletters.comresearchgate.net The structural rigidity of the benzene (B151609) ring combined with the hydrogen bonding capabilities of the amide group allows for specific interactions with biological targets. evitachem.com

Significance of Azepane Scaffolds in Molecular Design

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an important structural motif in medicinal chemistry. colab.ws Annulated azepane rings are found in various natural products and active pharmaceutical ingredients. chemistryviews.org The incorporation of an azepane ring can introduce conformational flexibility and three-dimensionality to a molecule, which can be advantageous for binding to complex protein targets. acs.orgresearchgate.net The development of novel synthetic routes to create optically active azepane derivatives is an active area of research, as the stereochemistry of these scaffolds can significantly influence their biological activity. chemistryviews.org More than 20 drugs containing the azepane moiety have received FDA approval for treating a range of conditions. colab.ws

Rationale for Research into Halogenated Benzamide-Azepane Hybrids

The strategic placement of halogen atoms, such as bromine, on a drug-like molecule is a widely used tactic in medicinal chemistry to enhance its properties. nih.govresearchgate.net Halogenation can influence a compound's lipophilicity, which affects its ability to cross biological membranes, and can also impact its metabolic stability. nih.govacs.org Bromine, in particular, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. nih.govacs.org The combination of a halogenated benzamide with an azepane scaffold in a hybrid molecule like 4-bromo-N-(2-oxo-3-azepanyl)benzamide is therefore a rational approach in the design of new bioactive compounds. This strategy aims to leverage the favorable properties of each component to create a molecule with potentially enhanced therapeutic efficacy. nih.gov

Structure

3D Structure

Properties

CAS No. |

624726-60-9 |

|---|---|

Molecular Formula |

C13H15BrN2O2 |

Molecular Weight |

311.17 g/mol |

IUPAC Name |

4-bromo-N-(2-oxoazepan-3-yl)benzamide |

InChI |

InChI=1S/C13H15BrN2O2/c14-10-6-4-9(5-7-10)12(17)16-11-3-1-2-8-15-13(11)18/h4-7,11H,1-3,8H2,(H,15,18)(H,16,17) |

InChI Key |

YLDKBRZWBRPBEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo N 2 Oxo 3 Azepanyl Benzamide and Analogues

Strategic Disconnection Approaches for the Amide Linkage

The most common retrosynthetic disconnection for 4-bromo-N-(2-oxo-3-azepanyl)benzamide involves breaking the amide bond, leading to two key synthons: 4-bromobenzoic acid (or its activated derivative) and 3-amino-azepan-2-one.

Amidation Reactions Employing Carboxylic Acids and Amines

The direct coupling of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. However, the formation of a stable ammonium (B1175870) salt can impede the reaction, often necessitating activation of the carboxylic acid or the use of coupling reagents. rsc.org

Titanium Tetrachloride (TiCl₄):

Titanium tetrachloride is a powerful Lewis acid that can facilitate the direct amidation of carboxylic acids and amines. researchgate.net It activates the carboxylic acid by forming an adduct, which is then susceptible to nucleophilic attack by the amine. researchgate.netmdpi.com This method has been shown to be effective for a range of substrates, including both aromatic and aliphatic carboxylic acids. rsc.org The reaction is typically carried out in a solvent like pyridine (B92270) at elevated temperatures. researchgate.net TiCl₄'s ability to promote peptide bond formation also highlights its utility in complex amide synthesis. researchgate.net Recent studies have also explored catalytic amounts of titanium tetrafluoride (TiF₄) for direct amidation, offering a milder alternative. rsc.org

Table 1: Titanium-Mediated Amidation Reactions

| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |

| TiCl₄ (stoichiometric) | Carboxylic acids, amines | Pyridine, 85 °C | Moderate to excellent | researchgate.net |

| TiF₄ (catalytic) | Aromatic and aliphatic carboxylic acids, amines | Refluxing toluene | 60-99% | rsc.org |

| TiCl₄ (catalytic) | Carboxamides, borane-ammonia | Refluxing DCE | Good to excellent | nih.gov |

Thionyl Chloride (SOCl₂):

A classic and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride. rsc.orgcommonorganicchemistry.com This two-step, one-pot process is highly efficient and provides excellent yields, even with sterically hindered amines. rsc.orgresearchgate.net The reaction is typically performed in an aprotic solvent, and the intermediate acyl chloride is not usually isolated. commonorganicchemistry.comfishersci.co.uk This method is compatible with various functional groups and generally preserves the stereochemical integrity of chiral substrates. rsc.orgresearchgate.net

Table 2: Thionyl Chloride-Mediated Amidation

| Reagent | Reaction Type | Key Features | Reference |

| SOCl₂ | One-pot synthesis from carboxylic acid and amine | High yields, compatible with sterically hindered amines and acid-sensitive groups | rsc.orgresearchgate.net |

| SOCl₂ | Conversion of carboxylic acid to acyl chloride | Intermediate for subsequent amidation | commonorganicchemistry.comfishersci.co.uk |

Recent advancements have focused on developing catalyst-free amidation methods to improve the environmental footprint and simplify purification processes. One such approach involves the direct reaction of carboxylic acids with carbodiimides at higher temperatures, where the carbodiimide (B86325) acts as a reagent rather than just an activating agent. rsc.org This method has demonstrated good yields for a variety of carboxylic acids. rsc.org Another innovative catalyst-free method involves the direct synthesis of amides from aldehydes and amines under mild conditions, which can proceed in both aqueous and organic media. rsc.org

Alternative Amide Bond Forming Reactions

Beyond traditional coupling methods, several alternative strategies for amide bond formation have emerged. One notable example is the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This reaction proceeds through the in situ generation of a highly reactive intermediate, avoiding the need for external coupling agents. nih.gov This method has shown broad applicability for synthesizing primary, secondary, and tertiary amides and is compatible with unprotected amino acids. nih.gov

Synthesis of the 2-Oxo-3-azepanyl Moiety

The 3-amino-azepan-2-one core is a crucial building block. Its synthesis often involves the construction of the seven-membered azepane ring.

Ring Expansion Strategies for Azepane Ring Formation

Ring expansion reactions provide a powerful tool for accessing larger ring systems from more readily available smaller rings. The synthesis of azepane derivatives can be achieved through the ring expansion of piperidines. rsc.org This strategy has been shown to proceed with high stereoselectivity and regioselectivity, yielding diastereomerically pure azepanes. rsc.org Another general strategy involves the cross-dimerization of three-membered aza-heterocycles with three- or four-membered ring ketones, facilitated by synergistic bimetallic catalysis. nih.gov This method offers a straightforward route to diverse N-heterocycles, including 3-benzazepinones. nih.gov The synthesis of the azepane ring can also be approached through various other methods such as ring-closing reactions and multistep sequences. researchgate.net

Table 3: Ring Expansion Strategies for Azepane Synthesis

| Starting Material | Reagents/Catalysts | Product | Key Features | Reference |

| Piperidine derivatives | Not specified | Azepane derivatives | High stereoselectivity and regioselectivity | rsc.org |

| Three-membered aza-heterocycles and strained ketones | Synergistic bimetallic catalysis | Diverse N-heterocycles (e.g., 3-benzazepinones) | Broadly applicable, efficient, and scalable | nih.gov |

Cyclization Reactions Leading to Lactam Structures

The azepan-2-one (B1668282) (ε-caprolactam) ring is the central seven-membered lactam structure of the title compound. Its synthesis is a cornerstone of industrial chemistry, traditionally dominated by the Beckmann rearrangement of cyclohexanone (B45756) oxime. In this reaction, cyclohexanone oxime is treated with a strong acid, such as oleum (B3057394) or sulfuric acid, to induce a rearrangement that yields ε-caprolactam. ucm.es More than 98% of industrial ε-caprolactam production relies on cyclohexanone as the starting intermediate. ucm.es

Alternative cyclization methods have been developed to form this lactam structure. One such approach involves the dehydration and cyclization of 6-hydroxycaproamide. A recent study demonstrated the use of a bimetallic Ru-Co/TiO2 catalyst for this transformation, achieving a 99.0% conversion of the starting material under optimized conditions. researchgate.net Another key industrial route involves the reaction of cyclohexanone with hydroxylamine (B1172632), often supplied as hydroxylamine sulfate (B86663), to produce the cyclohexanone oxime precursor. ucm.es The choice of cyclization strategy can be influenced by factors such as desired purity, scale, and environmental impact, with modern methods aiming to reduce by-product formation. nii.ac.jp

Table 1: Comparison of Selected Lactam Formation Methods

| Method | Precursor | Reagents/Catalyst | Key Feature |

|---|---|---|---|

| Beckmann Rearrangement | Cyclohexanone Oxime | Oleum / Sulfuric Acid | Dominant industrial method for ε-caprolactam. ucm.es |

| Ammoximation | Cyclohexanone | H₂O₂, Ammonia (B1221849), TS-1 Catalyst | Avoids ammonium sulfate by-product. ucm.es |

| Dehydration/Cyclization | 6-Hydroxycaproamide | Ru-Co/TiO₂ | High conversion rate under specific conditions. researchgate.net |

Stereoselective Synthesis of the Azepanyl Fragment

Controlling the stereochemistry at the C3 position of the azepane ring is critical for producing enantiopure this compound. Various stereoselective strategies have been developed to synthesize chiral 3-aminoazepane derivatives.

One powerful approach utilizes enzyme cascades. A one-pot enzymatic cascade employing variants of galactose oxidase and imine reductase has been shown to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane with high enantiopurity. rsc.org This biocatalytic method operates under ambient conditions and uses a bio-renewable starting material, highlighting its potential for sustainable synthesis. rsc.org

Organometallic catalysis also offers robust solutions. A tandem process involving a palladium(II)-catalyzed Overman rearrangement and a subsequent ring-closing metathesis has been used for the efficient synthesis of a 2,3,6,7-tetrahydro-3-amidoazepine intermediate. nih.gov Further substrate-directed reactions on this intermediate allow for the diastereoselective synthesis of hydroxylated 3-aminoazepanes. nih.gov Similarly, gold and palladium relay catalysis can convert enynamides into furan-fused azepines with excellent enantioselectivities (up to >99% ee). bohrium.com Another advanced method involves the osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from D-mannose, which forms the crucial C-N bond with complete regio- and stereocontrol. acs.orgnih.gov

Green Chemistry Approaches in Azepane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azepane structures to minimize environmental impact. A significant focus has been on replacing hazardous reagents and solvents in traditional caprolactam production. nii.ac.jp

One notable green innovation is the development of a single-step, solvent-free catalytic process to produce ε-caprolactam directly from cyclohexanone. This method uses a designed, bifunctional solid catalyst with air as the oxidant and ammonia at approximately 80°C, completely avoiding the aggressive reagents and solvents of the conventional Beckmann rearrangement. nih.gov Another approach uses polyethylene (B3416737) glycol (PEG) as an inexpensive, non-toxic, and recyclable medium for the one-pot synthesis of N-substituted azepines under catalyst-free conditions. organic-chemistry.org

Biocatalysis represents a frontier in green azepane synthesis. The use of multi-enzyme cascades, as mentioned previously, not only provides excellent stereocontrol but also operates under mild, aqueous conditions, starting from renewable feedstocks. rsc.org These enzymatic strategies offer a sustainable alternative to traditional methods that often rely on expensive and toxic heavy metals. rsc.org Furthermore, catalyst-free ring expansion reactions using air as a "green" oxidant have been developed for constructing certain dibenzo[b,d]azepine skeletons. rsc.org

Functionalization of the 4-Bromophenyl Moiety

Electrophilic Aromatic Substitution for Bromination

The introduction of the bromine atom at the para-position of the benzamide (B126) moiety is typically achieved through electrophilic aromatic substitution. The amide group is an ortho-, para-directing group, making the para-position sterically and electronically favorable for substitution. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction of a substituted benzamide with NBS in a suitable solvent like acetonitrile (B52724) can lead to the selective formation of the 4-bromo derivative in high yield. nih.gov

The general mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich benzene (B151609) ring. libretexts.org A catalyst, such as iron tribromide (FeBr₃), is often used with molecular bromine (Br₂) to polarize the Br-Br bond and create a more potent electrophile (Br⁺). libretexts.org This attacks the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, before a proton is lost to restore aromaticity and yield the final brominated product. libretexts.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org The amide group is a strong DMG. In this strategy, a strong base, typically an organolithium reagent like n-butyllithium, coordinates to the heteroatom of the DMG. This proximity effect facilitates the deprotonation of the nearest ortho-proton, creating a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org

This intermediate can then be quenched with an electrophile to install a functional group specifically at the ortho position. While the target compound is brominated at the para-position, DoM is a critical strategy for synthesizing analogues functionalized at the ortho-position. For instance, starting with 4-bromobenzamide (B181206), a DoM reaction could be used to introduce a second substituent at the C3 or C5 position. The choice of base and reaction conditions is crucial, as competition can exist between ortho-metalation and other reactions, especially with aryl halides. uwindsor.ca The use of hindered amide bases like TMPMgCl·LiCl has been shown to effect efficient directed metalation even on sensitive arenes. harvard.edu

Table 2: Key Aromatic Functionalization Strategies

| Strategy | Reagents | Position Targeted | Key Feature |

|---|---|---|---|

| Electrophilic Bromination | Br₂/FeBr₃ or NBS | Para (and Ortho) | Standard method for halogenation of activated rings. libretexts.org |

Convergent and Divergent Synthetic Pathways to the Chemical Compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A divergent synthesis would begin with a common scaffold that is later elaborated to create the final product and potential analogues. For example, one could start with 3-amino-N-phenylazepan-2-one. An electrophilic bromination reaction on this intermediate would then install the bromine atom at the para-position of the phenyl ring. This strategy would be particularly useful for creating a library of analogues by reacting the initial amine with various electrophiles (e.g., for nitration, acylation) to functionalize the phenyl ring in different ways.

Chemical Reactivity and Derivatization of 4 Bromo N 2 Oxo 3 Azepanyl Benzamide

Transformations Involving the Aryl Bromine Atom

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. libretexts.org This involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The 4-Bromo-N-(2-oxo-3-azepanyl)benzamide molecule contains a benzamide (B126) group, which is only moderately electron-withdrawing. Therefore, direct SNAr on this substrate via the addition-elimination mechanism is expected to be difficult and would likely require very harsh conditions or extremely potent nucleophiles. libretexts.orgyoutube.com

An alternative, though less common, mechanism is the elimination-addition pathway, which proceeds through a highly reactive "benzyne" intermediate. This can occur with very strong bases like sodium amide (NaNH₂) even in the absence of activating groups. youtube.com However, this pathway often leads to a mixture of regioisomeric products.

Reactions of the Amide Functional Group

The exocyclic amide bond in this compound is a key site for various chemical modifications, including hydrolysis, esterification, alkylation, acylation, and reduction.

Hydrolysis:

The hydrolysis of the exocyclic amide bond in this compound would lead to the cleavage of the N-acyl group, yielding 4-bromobenzoic acid and 3-amino-azepan-2-one. This reaction can be catalyzed by either acid or base. Under acidic conditions, the reaction would likely proceed via protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. In contrast, basic hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the amide carbonyl. Given the presence of the lactam ring, which can also undergo hydrolysis under harsh conditions, selective cleavage of the exocyclic amide would require carefully controlled reaction conditions.

Illustrative Data for Hydrolysis:

| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| 6 M HCl | Water/Dioxane | 100 | 12 | 4-Bromobenzoic acid, 3-Amino-azepan-2-one hydrochloride | >90 (Hypothetical) |

Esterification:

Direct esterification of the amide is not a standard transformation. However, in the context of N-acyl-alpha-amino lactams, this could refer to the cleavage of the amide bond followed by esterification of the resulting carboxylic acid (4-bromobenzoic acid). More plausibly, this subsection might explore the reactivity of the lactam ring, which is discussed in section 3.3.

N-Alkylation:

Alkylation of the exocyclic amide nitrogen in this compound would result in the formation of a tertiary amide. This reaction typically requires a strong base to deprotonate the amide N-H, followed by treatment with an alkylating agent (e.g., an alkyl halide). The acidity of the amide proton is enhanced by the adjacent carbonyl group. However, the presence of the lactam N-H provides a potential site for competing alkylation, which will be discussed in section 3.3.2. Selective N-alkylation of the exocyclic amide would likely depend on the choice of base and reaction conditions.

Illustrative Data for N-Alkylation:

| Base | Alkylating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| NaH | CH₃I | THF | 25 | 4-Bromo-N-methyl-N-(2-oxo-3-azepanyl)benzamide | ~70 (Hypothetical) |

N-Acylation:

N-acylation of the exocyclic amide would lead to the formation of an imide structure. This can be achieved by reacting the parent compound with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. Similar to N-alkylation, selectivity between the exocyclic amide nitrogen and the lactam nitrogen is a key consideration. The exocyclic amide nitrogen is generally more nucleophilic than the lactam nitrogen due to resonance delocalization within the lactam ring, potentially favoring acylation at the exocyclic position under controlled conditions.

Illustrative Data for N-Acylation:

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine (B92270) | CH₂Cl₂ | 0-25 | N-Acetyl-4-bromo-N-(2-oxo-3-azepanyl)benzamide | ~80 (Hypothetical) |

The exocyclic amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to furnish the corresponding secondary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via the formation of an iminium ion intermediate. It is important to note that the lactam carbonyl can also be reduced under these conditions, potentially leading to the corresponding cyclic amine. Selective reduction of the exocyclic amide while preserving the lactam would be challenging and may require specialized reagents or protecting group strategies.

Illustrative Data for Amide Reduction:

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 65 (reflux) | 4-Bromo-N-((2-oxoazepan-3-yl)methyl)aniline | Variable (Hypothetical) |

Reactivity and Modifications of the Azepane Ring

The azepan-2-one (B1668282) (ε-caprolactam) ring possesses two primary sites of reactivity: the lactam carbonyl group and the nitrogen atom.

The lactam carbonyl group is an amide carbonyl and exhibits typical amide reactivity, although its cyclic nature can influence reaction rates and pathways.

Hydrolysis:

Under strong acidic or basic conditions, the lactam ring can undergo hydrolytic cleavage to yield the corresponding amino acid, 6-amino-3-(4-bromobenzamido)hexanoic acid. This reaction is generally slower than the hydrolysis of the exocyclic amide due to the greater stability of the cyclic system.

Reduction:

The lactam carbonyl can be reduced to a methylene group using strong reducing agents like LiAlH₄, which would convert the azepan-2-one ring to an azepane ring. If both the exocyclic and lactam carbonyls are reduced, the product would be 3-aminoazepane derivatized at the 3-amino group with a 4-bromobenzyl group.

Illustrative Data for Lactam Carbonyl Reduction:

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|

The nitrogen atom of the azepane ring is part of a lactam and is generally less nucleophilic than a typical secondary amine due to resonance with the adjacent carbonyl group. However, it can still undergo reactions such as N-alkylation and N-acylation.

N-Alkylation:

Alkylation of the azepanyl nitrogen would introduce a substituent at the N-1 position of the lactam ring. This reaction typically requires a base to deprotonate the lactam nitrogen, followed by reaction with an alkylating agent. As mentioned earlier, this reaction competes with the alkylation of the exocyclic amide nitrogen. The relative reactivity would depend on the specific base and reaction conditions employed.

N-Acylation:

Acylation of the azepanyl nitrogen would result in an N-acyl lactam derivative. This reaction would proceed with an acylating agent in the presence of a base. The resulting N-acyl group would further decrease the nucleophilicity of the nitrogen and could potentially influence the conformation of the seven-membered ring.

Stereochemical Manipulations on the Azepane Ring

The stereochemistry of the azepane ring in this compound is a critical determinant of its three-dimensional structure and, consequently, its biological and chemical properties. The chiral center at the C3 position of the azepan-2-one (or ε-caprolactam) ring introduces the possibility of enantiomers. The control and manipulation of this stereocenter are of significant interest in synthetic and medicinal chemistry to elucidate the structure-activity relationships of this compound class. While specific documented methods for the stereochemical manipulation of this compound are not extensively detailed in publicly available literature, general principles of asymmetric synthesis and chiral resolution applicable to related lactam and amine systems can be considered.

The primary precursor to introducing chirality into the final molecule is the stereochemistry of the 3-amino-azepan-2-one intermediate. The development of stereochemically pure forms of this intermediate is the most logical and common strategy to obtain enantiomerically pure this compound. Plausible strategies for achieving this include asymmetric synthesis of the 3-amino-azepan-2-one ring, or the resolution of a racemic mixture of this intermediate.

One potential approach to asymmetric synthesis involves the use of chiral catalysts or auxiliaries to guide the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, or a stereoselective enzymatic process, could yield an enantiomerically enriched 3-amino-azepan-2-one. Enzymatic resolutions, which take advantage of the high stereoselectivity of enzymes, are a common industrial method for producing chiral amines and amino acids. An enzyme such as an α-amino-ε-caprolactam racemase, in conjunction with a stereoselective amidase, could theoretically be employed for the dynamic kinetic resolution of a racemic 3-amino-azepan-2-one derivative. researchgate.net

Alternatively, classical resolution of racemic 3-amino-azepan-2-one can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Following separation, the desired enantiomer of the 3-amino-azepan-2-one can be recovered by removing the resolving agent.

Once the enantiomerically pure 3-amino-azepan-2-one is obtained, it can be acylated with 4-bromobenzoyl chloride to yield the corresponding enantiomer of this compound. This final step is unlikely to affect the stereocenter at the C3 position of the azepane ring.

It is important to note that while these methods are well-established in organic synthesis for creating chiral molecules, the specific application and optimization of these techniques for this compound would require dedicated research and development. The table below outlines the general approaches considered for stereochemical control.

| Method | Description | Key Considerations |

| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched 3-amino-azepan-2-one intermediate using chiral catalysts, reagents, or auxiliaries. | Requires development of a specific stereoselective reaction for the azepane ring system. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture of a 3-amino-azepan-2-one derivative, allowing for the separation of the unreacted enantiomer. | Identification of a suitable enzyme with high stereoselectivity for the substrate is necessary. |

| Classical Resolution | Formation of diastereomeric salts of racemic 3-amino-azepan-2-one with a chiral acid or base, followed by separation of the diastereomers via crystallization and subsequent recovery of the desired enantiomer. | Efficiency depends on the crystallization properties of the diastereomeric salts. |

Advanced Spectroscopic and Structural Characterization Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For 4-Bromo-N-(2-oxo-3-azepanyl)benzamide, one would expect to observe distinct signals for the aromatic protons on the bromobenzoyl group, the protons of the azepanyl ring, and the N-H protons.

Aromatic Region: The 4-bromophenyl group would typically show two sets of doublet signals in a characteristic AA'BB' pattern due to the symmetrical substitution.

Azepanyl Ring Protons: The protons on the seven-membered ring would appear as complex multiplets in the aliphatic region of the spectrum. The proton on the carbon adjacent to the two nitrogen atoms (the chiral center) would be expected to show a distinct chemical shift.

Amide and Lactam Protons: The two N-H protons (one from the amide and one from the lactam) would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy complements the ¹H NMR by providing a count of the unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals would be expected in the downfield region (typically 160-180 ppm) corresponding to the amide carbonyl and the lactam carbonyl carbons.

Aromatic Carbons: The bromophenyl ring would show four signals: one for the carbon bearing the bromine atom, one for the carbon attached to the amide group, and two for the remaining four carbons, which are chemically equivalent in pairs.

Azepanyl Ring Carbons: The five sp³ hybridized carbons of the azepane ring would appear in the upfield region of the spectrum.

To illustrate, ¹H NMR data for the related compound N-benzyl-4-bromobenzamide shows aromatic protons in the range of δ 7.31-7.68 ppm and a broad singlet for the NH proton at δ 6.42 ppm. researchgate.net

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to C=O) | ~ 7.7-7.9 | Doublet |

| Aromatic (2H, ortho to Br) | ~ 7.6-7.8 | Doublet |

| Amide N-H | ~ 8.0-9.0 | Broad Singlet |

| Lactam N-H | ~ 6.0-7.5 | Broad Singlet |

| CH (chiral center) | ~ 4.5-5.0 | Multiplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Amide C=O | ~ 165-170 |

| Lactam C=O | ~ 170-175 |

| Aromatic C-Br | ~ 125-130 |

| Aromatic C-H | ~ 128-132 |

| Aromatic C-N | ~ 130-135 |

| CH (chiral center) | ~ 50-60 |

To unambiguously assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. It would be crucial for tracing the connectivity of the protons within the azepanyl ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular fragments. For instance, an HMBC correlation between the amide N-H proton and the carbonyl carbon of the bromobenzoyl group would confirm the amide linkage. Similarly, correlations between the azepanyl ring protons and the lactam carbonyl carbon would confirm the structure of the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₅BrN₂O₂), the predicted monoisotopic mass is approximately 310.03 g/mol . mdpi.com

The presence of bromine would be easily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecule would be expected to fragment at its weakest bonds. Key fragmentation pathways would likely include:

Cleavage of the amide bond between the benzoyl group and the azepanyl ring, leading to characteristic fragment ions.

Loss of the bromine atom.

Fragmentation of the azepanyl ring.

For example, a common fragmentation pattern for benzamides involves the formation of the benzoyl cation. For the related compound N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide (B126), fragmentation includes cleavage of the amide and thiourea (B124793) moieties.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 311.039 / 313.037 | Protonated molecular ion (⁷⁹Br / ⁸¹Br) |

| [M+Na]⁺ | 333.021 / 335.019 | Sodiated molecular ion (⁷⁹Br / ⁸¹Br) |

| [C₇H₄BrO]⁺ | 182.94 / 184.94 | 4-Bromobenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: Two distinct N-H stretching bands would be anticipated, one for the amide and one for the lactam, typically in the region of 3200-3400 cm⁻¹.

C=O Stretching: Strong absorption bands for the two carbonyl groups (amide and lactam) would be prominent in the region of 1630-1700 cm⁻¹. The lactam carbonyl of the seven-membered ring would likely appear at a slightly different frequency than the amide carbonyl.

C-N Stretching: These absorptions would be found in the fingerprint region.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene (B151609) ring.

C-Br Stretching: A weak absorption in the lower frequency region (500-600 cm⁻¹) would correspond to the carbon-bromine bond.

The IR spectrum of the related compound 4-bromobenzamide (B181206) shows characteristic N-H stretches around 3400 cm⁻¹ and a strong carbonyl absorption around 1650 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide & Lactam) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Amide & Lactam) | 1630 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For instance, the crystal structure of a similar compound, 4-Bromo-N-(2-nitrophenyl)benzamide, reveals details such as the dihedral angles between the benzene rings and the presence of intramolecular hydrogen bonds. In the case of this compound, X-ray crystallography would:

Provide precise measurements of the bond lengths and angles of the azepane ring, which can indicate ring strain.

Elucidate the packing of molecules in the crystal lattice, showing how they interact with each other through hydrogen bonding (e.g., between the N-H and C=O groups) and other non-covalent interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

This compound possesses a stereocenter at the C3 position of the azepane ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. An ECD spectrum is unique to a specific enantiomer. If the compound were synthesized as a racemic mixture, it would be ECD silent. However, if the enantiomers were separated or if an asymmetric synthesis was performed, ECD could be used to:

Distinguish between the (R)- and (S)-enantiomers.

Determine the absolute configuration of a particular enantiomer by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations.

Assess the enantiomeric purity of a sample.

Computational and Theoretical Chemistry Investigations of 4 Bromo N 2 Oxo 3 Azepanyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical investigation of molecular systems. For "4-Bromo-N-(2-oxo-3-azepanyl)benzamide," DFT calculations would be instrumental in elucidating its fundamental electronic and structural properties. Methodologies such as the B3LYP functional combined with a suitable basis set, for instance, 6-311+G(d,p), are commonly employed for such analyses, providing a balance between computational cost and accuracy. nih.gov

Geometry Optimization and Conformational Analysis

The initial step in the computational study of a molecule is typically geometry optimization. This process seeks to identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like "this compound," which contains a seven-membered azepanyl ring and a rotatable amide linkage, multiple low-energy conformations, or conformers, are expected to exist.

A systematic conformational analysis is crucial. This can be achieved by rotating the key dihedral angles, such as those around the C-N amide bond and within the azepanyl ring, to map out the potential energy surface. The relative energies of the resulting conformers would indicate their population at a given temperature. Studies on similar amide-containing molecules have demonstrated the importance of such analyses in understanding their structural preferences. nih.govmdpi.com The planarity of the benzamide (B126) group and the puckering of the azepane ring are key structural features that would be determined through this process.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of "this compound" governs its reactivity and intermolecular interactions. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. rsc.org A smaller gap generally implies higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed over the benzamide moiety.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," the MEP would likely show negative potential around the carbonyl oxygen and the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide proton, highlighting a region for potential nucleophilic interaction. researchgate.net

Reactivity Descriptors (Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting reactivity.

| Descriptor | Formula | Significance |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ²/2η | A measure of the ability to accept electrons. |

| Nucleophilicity Index (Nu) | Nu = 1/ω | A measure of the ability to donate electrons. |

These parameters are invaluable for comparing the reactivity of "this compound" with other related compounds and for predicting its behavior in chemical reactions. For instance, a higher electrophilicity index would suggest a greater propensity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations for "this compound," likely performed in a solvent to mimic realistic conditions, would reveal how the molecule explores its conformational landscape. nih.govnih.gov

The simulation would track the trajectories of all atoms, providing a time-resolved view of molecular motions. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): To understand the molecule's exposure to the solvent. nih.gov

Hydrogen Bonding Analysis: To characterize intramolecular and intermolecular hydrogen bonds, which are crucial for determining the preferred conformations and interactions with other molecules. acs.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of "this compound," especially in the absence of experimental spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. nih.govnih.gov By calculating the NMR spectra for different low-energy conformers and averaging them based on their Boltzmann populations, a more realistic prediction can be obtained. This can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These can be compared with experimental Infrared (IR) spectra to identify characteristic functional group vibrations, such as the C=O stretch of the amide and the N-H stretch. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax). nih.gov The predicted UV-Vis spectrum can provide information about the conjugated systems within the molecule.

Non-Linear Optical (NLO) Property Assessment

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules like "this compound."

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. It can be calculated using DFT methods. Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large β values. In "this compound," the bromophenyl group and the amide moiety could potentially act as a donor-acceptor pair, making it a candidate for NLO activity. Computational studies on related organic molecules have shown that theoretical predictions of hyperpolarizability can effectively guide the design of new NLO materials. nih.gov

In Silico Mechanistic Studies of Reactions Involving the Chemical Compound

While specific in silico mechanistic studies focusing exclusively on the reactions of this compound are not extensively documented in publicly available literature, a significant body of computational research on its core functional components—the benzamide and the azepanyl (caprolactam) moieties—provides a robust framework for understanding its potential reactivity. Density Functional Theory (DFT) and other quantum mechanical methods are pivotal in elucidating reaction mechanisms, transition states, and the energetics of reactions involving similar structures. These studies offer valuable insights into potential reaction pathways such as amide bond formation and cleavage, as well as reactions involving the lactam ring.

Mechanistic Insights from Related Benzamides:

Computational studies on benzamide derivatives often explore the intricacies of amide bond formation and cleavage. For instance, DFT calculations at the B3LYP/6-31g(d) level of theory have been used to model the formation of N-(carbamoylcarbamothioyl)benzamide, revealing a mechanism that proceeds through two distinct transition states. nih.gov Such studies typically identify the rate-determining step and characterize the unstable intermediates, providing a detailed energy profile of the reaction. nih.gov

Furthermore, research into the cleavage of amide bonds, which is essentially the reverse of their formation, has also been illuminated by computational methods. Studies on the hydrazinolysis of unactivated amides, accelerated by ammonium (B1175870) salts, have utilized kinetic experiments alongside DFT calculations to uncover the cooperative role of the hydrazinium (B103819) salt and hydrazine (B178648) in breaking the stable amide bond. researchgate.net Similarly, the mechanism for the cleavage of tertiary amides has been investigated, suggesting a radical-polar crossover process. nih.gov These computational models are critical for understanding the stability of the amide bond in this compound and the conditions under which it might be expected to react.

The synthesis of benzamides through methods like the photoredox/nickel dual catalysis of aryl halides with formamide (B127407) has also been subject to mechanistic investigation. acs.org These studies help in understanding how the electronic properties of the aryl ring, influenced by substituents like the bromine atom in the target compound, can affect the reaction pathways and selectivity between C-C and C-N bond formation. acs.org

Computational Analysis of the Azepanyl (Caprolactam) Ring:

The azepanyl moiety, a seven-membered lactam ring, is structurally related to ε-caprolactam. The ring-opening polymerization of ε-caprolactam is a classic example of a reaction involving this ring system that has been studied computationally. Theoretical studies, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been used to compare the enzymatic ring-opening of ε-caprolactam with that of ε-caprolactone. acs.orgpnnl.govacs.org These studies have identified key differences in the reaction pathways, such as the energetics of proton transfer during the formation of the acyl-enzyme intermediate, which explains why the enzymatic polymerization of the lactam is less efficient. acs.orgpnnl.gov

These computational models detail the nucleophilic attack on the lactam carbonyl group and the subsequent ring-opening, providing fundamental insights into the reactivity of the azepanyl ring in this compound. The principles of nucleophilic attack and ring strain that govern these reactions are applicable to non-enzymatic chemical reactions as well.

Research on conjugate addition/ring expansion (CARE) reactions of N-acylated lactams further demonstrates the types of transformations this part of the molecule can undergo. nih.gov While not a direct mechanistic study, the development of such synthetic methods often relies on a theoretical understanding of the underlying reaction cascade. nih.gov

Hypothetical Reaction Mechanisms and Computational Predictions:

Based on the available research on related structures, several potential reactions of this compound could be investigated using in silico methods. These include:

Hydrolysis: DFT studies could model the acid- or base-catalyzed hydrolysis of both the amide linkage and the lactam. This would involve calculating the energy barriers for the nucleophilic attack of water or hydroxide (B78521) on the respective carbonyl carbons and the subsequent cleavage of the C-N bonds.

Nucleophilic Acyl Substitution: The reaction of the benzamide moiety with various nucleophiles could be modeled to understand the influence of the bromo- and azepanyl-substituents on the reactivity of the carbonyl group.

Reactions at the Lactam Ring: Computational models could explore the ring-opening of the azepanyl moiety under various conditions, or its participation in ring expansion or contraction reactions.

A summary of computational methods and findings for reactions related to the functional groups in this compound is presented below.

| Reaction Type | Model System Studied | Computational Method | Key Mechanistic Findings |

| Amide Bond Formation | N-(carbamoylcarbamothioyl)benzamide | DFT (B3LYP/6-31g(d)) | Proceeds through two transition states, with the first being the rate-determining step. nih.gov |

| Amide Bond Cleavage | Unactivated amides | DFT | Ammonium salts accelerate hydrazinolysis through a cooperative mechanism with hydrazine. researchgate.net |

| Lactam Ring-Opening | ε-caprolactam (enzymatic) | QM/MM (DFT PBE0) | Ring-opening is hindered by an energetically unfavorable proton transfer during acylation. acs.orgpnnl.gov |

| Amide Bond Formation | Carboxylic acids and amines | DFT | Silane-mediated condensation proceeds via a favorable acyloxysilane intermediate. rsc.org |

| C-N Cross-Coupling | Aryl halides and formamide | Photoredox/Nickel Catalysis | Selectivity for benzamide formation is governed by the choice of photocatalyst and base. acs.org |

These examples underscore the power of computational chemistry to predict and explain the reactivity of complex organic molecules. For this compound, such in silico studies would be invaluable for designing synthetic routes, understanding its stability, and predicting its behavior in various chemical environments.

Potential Research Applications As Chemical Probes and Building Blocks

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are instrumental in drug discovery and high-throughput screening. nih.govescholarship.org The 4-bromobenzamide (B181206) portion of the title compound is particularly well-suited for this purpose.

The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.org These reactions are mainstays in medicinal chemistry for their reliability and tolerance of diverse functional groups. acs.orgnih.gov Consequently, the bromine atom can be systematically replaced with a wide array of different chemical groups to generate a library of derivatives. This makes 4-bromo-N-(2-oxo-3-azepanyl)benzamide a valuable starting material, or scaffold, for creating focused compound libraries. nih.gov The 2-oxo-3-azepanyl portion of the molecule provides a three-dimensional structural element that can be further modified, adding to the diversity of the synthesized library. core.ac.uk The generation of such libraries from this scaffold could lead to the discovery of new biologically active compounds. researchgate.net

Application as a Scaffold for Rational Design of Novel Chemical Entities

Rational drug design relies on the knowledge of a biological target's structure to design molecules that can interact with it specifically. mq.edu.au The concept of a "privileged scaffold" is central to this approach, where a core molecular structure is known to bind to a particular class of biological targets. nih.gov Both the benzamide (B126) and azepane/oxazepine moieties have been identified as privileged scaffolds in medicinal chemistry. nih.govmdpi.comnih.gov

The 4-bromobenzamide structure is a common feature in many biologically active compounds, and its derivatives have been explored for various therapeutic applications. evitachem.com The azepane scaffold, a seven-membered nitrogen-containing ring, is also a key component in a range of bioactive molecules, including anticancer and antiviral agents. mdpi.com The combination of these two scaffolds in this compound creates a novel and promising platform for the rational design of new drugs. Researchers can use this molecule as a starting point, modifying its structure to optimize binding to a specific biological target. For instance, the bromine atom can be used as a handle for chemical modification to improve potency or selectivity, a common strategy in structure-activity relationship (SAR) studies. researchgate.net

Use in Materials Science Research as a Structural Component

The application of bromoaromatic compounds extends beyond medicinal chemistry into the realm of materials science. The bromine atom can facilitate the synthesis of novel polymers and functional materials through various polymerization and cross-coupling reactions. The rigid benzamide unit and the more flexible azepanyl ring could impart interesting properties to new materials.

For example, the molecule could be incorporated into liquid crystal structures or used to create novel organic semiconductors. The ability of the amide and lactam groups to form hydrogen bonds can also be exploited to create self-assembling materials with ordered structures. While specific research on this compound in this area is not yet available, the known chemistry of bromoaromatic compounds suggests this as a fertile ground for future investigation. The synthesis of oligomers with unique properties using amido ligands as molecular templates has been reported, hinting at the potential of this compound in creating novel supramolecular structures. researchgate.net

Development of Affinity Probes for Studying Molecular Recognition Events

Affinity probes are valuable tools for identifying and studying the interactions of small molecules with their biological targets. acs.orgmdpi.com These probes typically consist of a ligand that binds to the target, a reactive group that forms a covalent bond with the target, and a reporter tag for detection. acs.org

The this compound structure possesses features that make it a promising candidate for the development of such probes. The core structure can be designed to have an affinity for a particular protein. The bromine atom, while not a highly reactive electrophile, can be replaced with more reactive groups, such as a photoactivatable group (like a benzophenone (B1666685) or an arylazide), to create a photoaffinity probe. mdpi.com Alternatively, the bromine can be substituted with a terminal alkyne or azide, creating a "clickable" probe that can be tagged with a reporter molecule after it has bound to its target. nih.gov Benzamide derivatives have been successfully used in the development of affinity probes for various biological targets, including enzymes and receptors. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-Bromo-N-(2-oxo-3-azepanyl)benzamide would conventionally involve the coupling of a 4-bromobenzoyl derivative with 3-amino-ε-caprolactam. Future research should prioritize the development of more efficient and environmentally benign synthetic protocols. Drawing inspiration from modern synthetic advancements for related compounds, several sustainable methods could be explored nih.govnih.gov.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and potentially increase yields by enabling rapid, uniform heating.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and efficiency by creating localized high-pressure and high-temperature zones.

Mechanochemistry: Performing reactions by grinding solid reactants together, often with minimal or no solvent, represents a significant step towards green chemistry by reducing solvent waste.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Methodologies

| Method | Conventional Synthesis | Sustainable/Advanced Methods |

|---|---|---|

| Energy Source | External heating (oil bath) | Microwaves, Ultrasound, Mechanical grinding |

| Solvent Use | Typically requires large volumes of organic solvents | Reduced or no solvent (mechanochemistry) |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity |

| Scalability | Can be challenging | Excellent for flow chemistry |

Future work would involve systematically applying these methods to the synthesis of the title compound to identify the optimal conditions that balance yield, purity, cost, and environmental impact.

Comprehensive Investigation of the Chemical Compound's Reactivity Profile

A thorough understanding of the reactivity of this compound is essential for its use as a chemical building block. The molecule contains several reactive sites that could be exploited for further chemical transformations.

Carbon-Bromine Bond: The bromo-substituent on the benzene (B151609) ring is a key functional group for cross-coupling reactions. Future studies should explore its reactivity in well-established transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow the bromine atom to be replaced with a wide variety of substituents (aryl, alkyl, alkynyl, amino groups), providing a direct path to a diverse library of analogues.

Amide Linkage: The stability of the amide bond to hydrolysis under various acidic and basic conditions should be systematically evaluated. While generally robust, extreme conditions could cleave the molecule, a property that could be exploited for controlled degradation or in pro-drug strategies.

Azepanyl (Lactam) Ring: The seven-membered lactam ring offers multiple sites for reaction. The carbonyl group could undergo reduction. The N-H bond can be a site for alkylation or arylation. Furthermore, the α-carbon to the carbonyl could potentially be functionalized following deprotonation. Ring-opening polymerization of the lactam is another potential reactive pathway under specific catalytic conditions.

Table 2: Potential Reactions at Key Functional Groups

| Functional Group | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted benzamide (B126) derivative |

| C-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted benzamide derivative |

| Amide Bond | Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH) | 4-Bromobenzoic acid and 3-amino-ε-caprolactam |

| Lactam N-H | N-Alkylation | Alkyl halide, Base | N-alkylated lactam derivative |

| Lactam C=O | Reduction | Strong reducing agent (e.g., LiAlH₄) | Cyclic amine derivative |

Advanced Computational Studies to Elucidate Complex Molecular Behavior

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties and behavior of this compound. Advanced computational studies, particularly using Density Functional Theory (DFT), could provide significant insights researchgate.net.

Future computational work should focus on:

Structural Optimization: Calculating the lowest energy conformation of the molecule to determine its three-dimensional shape, bond lengths, and bond angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability and chemical reactivity researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, thereby predicting reactivity towards different reagents.

Spectroscopic Prediction: Calculating theoretical vibrational frequencies (IR, Raman) and NMR chemical shifts can aid in the characterization of the compound when it is synthesized.

Reaction Modeling: Simulating potential reaction pathways, such as the cross-coupling reactions mentioned previously, can help in understanding reaction mechanisms and optimizing experimental conditions.

Table 3: Hypothetical Parameters for a DFT Study (e.g., at B3LYP/6-311++G(d,p) level)

| Parameter | Predicted Information | Potential Significance |

|---|---|---|

| Ground State Energy | Thermodynamic stability of the molecule | Comparison with isomers or derivatives |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity |

| Dipole Moment | Polarity and intermolecular interactions | Influences solubility and crystal packing |

| Vibrational Frequencies | Predicted IR and Raman spectra | Aid in experimental characterization |

| Mulliken Atomic Charges | Charge distribution on each atom | Identification of reactive sites |

Exploration of Novel Derivatization Strategies for Diverse Molecular Scaffolds

The true potential of this compound may lie in its use as a scaffold for creating new, more complex molecules. A systematic exploration of derivatization strategies is a critical future direction. This involves leveraging the reactivity of its functional groups to build a library of analogues for screening in various applications, such as materials science or medicinal chemistry.

Key derivatization strategies to explore include:

Functionalization via the Bromine Atom: As the most versatile handle, the bromine atom can be converted into a vast array of other functional groups using palladium-catalyzed cross-coupling reactions.

Substitution on the Benzoyl Ring: While the bromine is at position 4, electrophilic aromatic substitution could potentially add functional groups (e.g., nitro, halogen) to the other positions, although the existing amide group will direct this substitution.

Modification of the Azepanyl Ring: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce new substituents. The methylene (B1212753) groups of the ring could also be targets for radical functionalization.

Table 4: Proposed Derivatization Strategies

| Modification Site | Strategy | Example Reagents | Purpose |

|---|---|---|---|

| 4-Bromo Position | Suzuki Coupling | Pyridine-3-boronic acid, Pd(PPh₃)₄ | Introduce heterocyclic motifs |

| 4-Bromo Position | Sonogashira Coupling | Trimethylsilylacetylene, CuI, Pd catalyst | Introduce alkyne functionality for click chemistry |

| Lactam Nitrogen | N-Alkylation | Benzyl bromide, NaH | Introduce lipophilic groups |

| Benzoyl Ring | Nitration | HNO₃, H₂SO₄ | Introduce an electrophilic handle for further modification |

Impact of the Patent Landscape on Future Academic Investigations

For any novel chemical entity, the intellectual property landscape can significantly influence the direction and freedom of academic research. While a specific patent for this compound is not apparent in major databases uni.lu, future investigations would still need to consider several factors.

Scaffold and Intermediate Patents: Broader patents may exist that claim a generic structure encompassing the bromo-benzamide or azepanyl-amide core. Furthermore, the synthesis of key starting materials, such as 3-amino-ε-caprolactam, might be covered by process patents google.com. Such patents could restrict the commercial use of a synthetic route developed in academia.

"Freedom to Operate" Analysis: Before embarking on research with commercial or therapeutic goals, a "freedom to operate" analysis is crucial. This legal assessment determines whether a proposed product or process infringes on existing patents.

Patenting New Discoveries: Conversely, if academic research uncovers a novel and useful property of this compound or its derivatives (e.g., as a material, catalyst, or therapeutic agent), the discovery itself could be patentable. This would protect the intellectual property but could also influence how subsequent research is shared and pursued by the broader scientific community.

Future research in this area must therefore be conducted with an awareness of the surrounding intellectual property, as it shapes the path from basic academic discovery to potential real-world application.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-Bromo-N-(2-oxo-3-azepanyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2-oxo-3-azepane via amide bond formation using coupling agents like EDCI/HOBt. Optimization strategies include:

- Catalyst Screening : Test alternative coupling reagents (e.g., DCC, HATU) to enhance efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to minimize side reactions .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) followed by recrystallization to isolate high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the benzamide backbone and azepanyl ring structure. Compare chemical shifts with similar compounds (e.g., 4-bromo-N-aryl benzamides) .

- Melting Point Analysis : Determine purity via sharp melting ranges (e.g., 260–265°C for analogous brominated benzamides) .

- X-ray Crystallography : For structural elucidation, grow single crystals using slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces for reactivity insights .

- QSPR Models : Train neural networks on datasets of benzamide derivatives to predict solubility, logP, and bioavailability .

- Molecular Dynamics (MD) Simulations : Study solvation effects in aqueous/organic solvents to optimize formulation stability .

Q. What strategies are effective for designing analogs of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (e.g., CF) to modulate electronic effects .

- Scaffold Modification : Modify the azepanyl ring (e.g., lactam vs. thiolactam) to assess conformational flexibility on target binding .

- High-Throughput Screening (HTS) : Use combinatorial libraries to test analogs against enzyme targets (e.g., bacterial PPTases) .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- Parameter Screening : Apply a 2 factorial design to evaluate interactions between temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) .

- Response Surface Methodology (RSM) : Use central composite designs to identify optimal conditions for yield and purity .

- Process Analytical Technology (PAT) : Integrate real-time FTIR monitoring to track reaction progress and adjust parameters dynamically .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to confirm peak assignments .

- Dose-Response Studies : Repeat bioassays with standardized protocols (e.g., MIC assays for antimicrobial activity) to rule out false positives .

- Collaborative Reproducibility : Share raw datasets and synthetic protocols via open-access platforms to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.